N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-11(8-16-18-9)7-15-14(17)13-6-10-4-2-3-5-12(10)19-13/h2-6,8H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNLAQTZIWNZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the benzothiophene carboxamide. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by a coupling reaction with benzothiophene-2-carboxylic acid or its derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in various studies investigating its anticancer properties.
Case Studies
Several studies have evaluated the compound's efficacy against different cancer cell lines:
- Study on HCT116 Cells : This study reported a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong cytotoxicity .
- MCF-7 Breast Cancer Cells : The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has also been investigated for its antimicrobial properties.
Activity Spectrum
The compound exhibits activity against a range of pathogens, including:
| Microorganism | Activity Type | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate Activity | |
| Candida albicans | Inhibition |
These findings indicate potential applications in treating infections caused by resistant strains.
Anti-inflammatory Applications
Emerging research suggests that the compound may also possess anti-inflammatory properties.
Mechanism
The anti-inflammatory effects are hypothesized to result from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
Research has indicated that treatment with this compound reduces inflammation markers in animal models of arthritis and colitis .
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazole and benzothiophene moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s benzothiophene core distinguishes it from analogs listed in and , which predominantly feature benzamide backbones. For example:
- Compound 1 (): 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
- Compound 4 (): N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide
Key Differences :
- Aromatic Core : Benzothiophene (target) vs. benzamide (analogs). Benzothiophene’s fused aromatic system may enhance π-π stacking interactions with biological targets compared to the planar benzamide scaffold.
- Linkage : The target uses a methylene (-CH2-) bridge between the isoxazole and benzothiophene, whereas analogs often employ thioether (-S-) linkages, which may influence metabolic stability and redox sensitivity .
Heterocyclic Substituents
The 5-methyl-1,2-oxazol-4-yl group in the target contrasts with substituents in analogs, such as 1,2,4-oxadiazoles, thienyl, or nitrophenyl groups.
Implications :
- Oxazole vs. Oxadiazoles (e.g., 1,2,4-oxadiazole) are more electron-deficient, which may enhance metabolic stability but reduce polarity .
- Thienyl vs. Nitrophenyl : Thienyl groups introduce sulfur-based π-electron systems, while nitrophenyl groups are strongly electron-withdrawing, affecting electronic distribution and receptor binding .
Pharmacological and Physicochemical Considerations
Therapeutic Indications
Structural Determinants of Activity :
Physicochemical Properties
- Metabolic Stability : Thioether linkages in analogs may be susceptible to oxidative metabolism, whereas the target’s methylene bridge could offer greater stability .
Biological Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contains a benzothiophene core, which is known for its diverse pharmacological applications. The presence of the oxazole ring enhances its biological profile by potentially interacting with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiophene have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-(4-Methylphenyl)-benzothiophene | E. coli | 15.0 |
| N-(5-Methyl-1,2-oxazol-4-yl)-benzothiophene | S. aureus | 18.0 |
Anticancer Activity
The anticancer potential of benzothiophene derivatives has been widely studied. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, including gastrointestinal cancers. In vitro studies have shown that certain derivatives induce apoptosis through the activation of caspases .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(5-Methyl-1,2-oxazol-4-yl)-benzothiophene | AGS (gastric cancer) | 10 |
| N-(5-Methyl-1,2-oxazol-4-yl)-benzothiophene | HCT116 (colorectal cancer) | 25 |
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds containing the benzothiophene moiety have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or function.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of benzothiophene derivatives against antibiotic-resistant strains and found promising results in reducing bacterial load in infected tissues.
- Anticancer Trials : Clinical trials involving benzothiophene derivatives showed improved survival rates in patients with advanced gastrointestinal cancers when combined with standard chemotherapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
